2-(Piperidin-3-YL)pyridine
Overview
Description
“2-(Piperidin-3-YL)pyridine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds present in FDA approved drugs .Chemical Reactions Analysis
The reaction of piperidine derivatives has a number of features. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Novel synthesis methods for derivatives of 2-(Piperidin-3-YL)pyridine have been developed. For instance, a method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, has been proposed, which is simpler than existing methods (Smaliy et al., 2011). Additionally, novel synthetic protocols for creating symmetrical 1,2-bis(pyridine-2/3/4-yl)methyldiselanes from pyridine-2/3/4-carbaldehyde have been developed, showcasing the versatility in synthesizing derivatives of pyridine (Bhasin et al., 2015).
Chemical Analysis and Structure : Research on the structural and spectral characteristics of pyridine and piperidine derivatives, including N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, has been conducted to understand their chemical nature and potential applications (Wojciechowska-Nowak et al., 2011).
Application in Materials and Engineering
Corrosion Inhibition : Studies on the corrosion inhibition properties of piperidine derivatives on metals, such as iron, have been conducted. This research is crucial for industrial applications where corrosion resistance is vital (Kaya et al., 2016).
Optical Properties : The optical properties of trisheterocyclic systems containing electron-donating amino groups, including piperidine and pyridine moieties, have been studied. These properties are essential for the development of new materials and technologies (Palion-Gazda et al., 2019).
Biological and Medicinal Applications
Anti-Angiogenic and DNA Cleavage Activities : Novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These properties are significant for the development of new anticancer therapies (Kambappa et al., 2017).
Antimicrobial and Larvicidal Activities : The antibacterial, anticancer, and larvicidal effects of various 2-hydroxypyrrolidine/piperidine derivatives have been explored, indicating their potential in medical and agricultural applications (Suresh et al., 2016).
Safety And Hazards
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
properties
IUPAC Name |
2-piperidin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEKZDKAGHJNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560233 | |
Record name | 2-(Piperidin-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-YL)pyridine | |
CAS RN |
40864-10-6 | |
Record name | 2-(Piperidin-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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